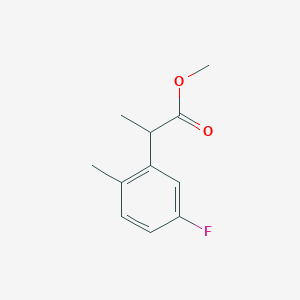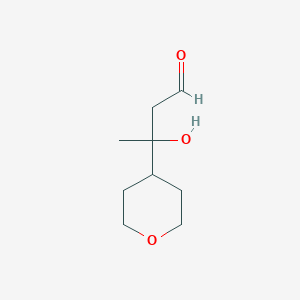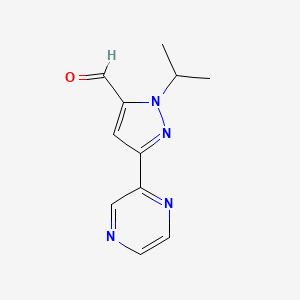
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group at the 1-position, a pyrazinyl group at the 3-position, and an aldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of corresponding alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or dimethylformamide.
Major Products
Oxidation: 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: It may be used in the development of bioactive molecules for studying cellular processes or as probes in biochemical assays.
Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.
Industry: It may find applications in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
Uniqueness
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the pyrazinyl and aldehyde groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H12N4O |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H12N4O/c1-8(2)15-9(7-16)5-10(14-15)11-6-12-3-4-13-11/h3-8H,1-2H3 |
InChI-Schlüssel |
CTIVRPPWEBQSNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


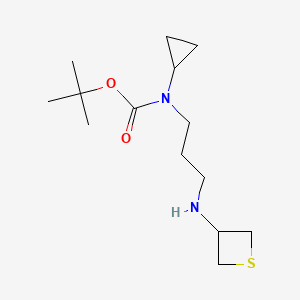
![2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride](/img/structure/B13339333.png)

![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B13339349.png)

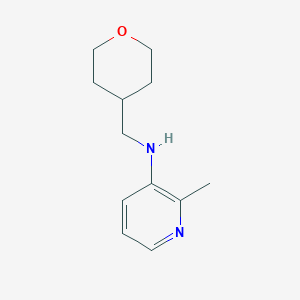
![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)
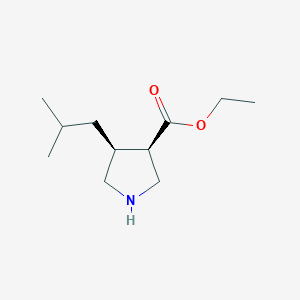

![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)
![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
